4-(Piperidin-4-yl)indolin-2-one
Overview
Description
4-(Piperidin-4-yl)indolin-2-one is a chemical compound with the molecular formula C13H16N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)indolin-2-one typically involves the reaction of indole derivatives with piperidine. One common method is the cyclization of N-(4-piperidinyl)aniline with isatin under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced forms of the original compound .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activation of the NLRP3 inflammasome, a protein complex involved in the inflammatory response. By binding to NLRP3, the compound prevents the release of pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Piperidinyl)-1,3-dihydro-2H-indol-2-one
- 1-(4-Piperidinyl)-2-oxindole
- 1-(4-Piperidinyl)-3H-indol-2-one
Uniqueness
4-(Piperidin-4-yl)indolin-2-one is unique due to its specific structural features and biological activities. Unlike other similar compounds, it has shown a higher affinity for binding to the NLRP3 inflammasome, making it a promising candidate for the development of anti-inflammatory drugs .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-piperidin-4-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H16N2O/c16-13-8-11-10(2-1-3-12(11)15-13)9-4-6-14-7-5-9/h1-3,9,14H,4-8H2,(H,15,16) |
InChI Key |
CEKVIBQMLRSJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C3CC(=O)NC3=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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